

discovery and history of 2,6-Difluoro-3-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,6-Difluoro-3-ethoxyphenylboronic acid
Cat. No.:	B1591261

[Get Quote](#)

An In-depth Technical Guide to **2,6-Difluoro-3-ethoxyphenylboronic Acid**: Synthesis, Properties, and Applications in Modern Chemistry

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of **2,6-Difluoro-3-ethoxyphenylboronic acid**, a key building block in contemporary organic synthesis. While a singular, seminal publication marking its discovery is not prominent in the scientific literature, its emergence is intrinsically linked to the advancement of organoboron chemistry and the demand for highly functionalized aromatic intermediates in pharmaceutical and materials science.

Introduction: The Rise of Arylboronic Acids

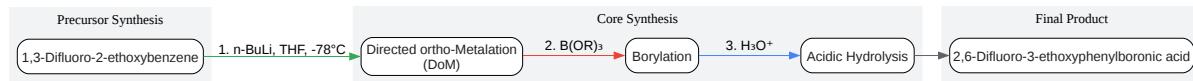
Arylboronic acids have become indispensable tools in organic chemistry, largely due to their versatility, stability, and relatively low toxicity.^[1] Their significance surged with the advent of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with exceptional efficiency.^{[2][3]} These compounds are crucial for constructing the complex molecular architectures found in many modern pharmaceuticals and advanced materials.^[4] The strategic incorporation of fluorine atoms and ether functionalities into the phenylboronic acid scaffold, as seen in **2,6-Difluoro-3-ethoxyphenylboronic acid**, allows for the fine-tuning of a molecule's electronic and steric properties, which can profoundly influence its biological activity and material characteristics.

The Synthetic Pathway: A Tale of Directed ortho-Metalation

The history of **2,6-Difluoro-3-ethoxyphenylboronic acid** is one of synthetic evolution rather than a singular discovery. Its preparation is a prime example of the application of established methodologies to create novel, highly substituted building blocks. The most logical and widely practiced approach for synthesizing this and structurally similar compounds is through a process known as Directed ortho-Metalation (DoM).^[5]

This powerful technique allows for the regioselective deprotonation of an aromatic ring at a position ortho (adjacent) to a directing metalation group (DMG).^[6] In the case of **2,6-Difluoro-3-ethoxyphenylboronic acid**, the ethoxy group (-OEt) serves as an effective DMG. The fluorine atoms also play a crucial role by increasing the acidity of the adjacent ring protons, thereby facilitating deprotonation.

The Precursor: 1,3-Difluoro-2-ethoxybenzene


The journey to our target molecule begins with its logical precursor, 1,3-difluoro-2-ethoxybenzene. While specific synthesis routes for this exact precursor are not extensively documented, its preparation can be inferred from standard organic chemistry principles. A plausible method involves the Williamson ether synthesis, starting from 2,6-difluorophenol and an ethylating agent like ethyl iodide or diethyl sulfate.

The Core Reaction: Directed ortho-Metalation and Borylation

The key transformation involves the selective lithiation of 1,3-difluoro-2-ethoxybenzene. The ethoxy group directs a strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium, to deprotonate the C3 position of the benzene ring. This process is usually conducted at very low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent unwanted side reactions.^{[7][8]}

The resulting aryllithium intermediate is then "quenched" by an electrophilic boron source, most commonly a trialkyl borate such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃).^[8] This reaction forms a boronate ester, which is subsequently hydrolyzed with an aqueous acid to yield the final product, **2,6-Difluoro-3-ethoxyphenylboronic acid**.

The overall synthetic workflow can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2,6-Difluoro-3-ethoxyphenylboronic acid**.

Detailed Experimental Protocol (Inferred)

Based on analogous preparations of substituted phenylboronic acids, a detailed experimental protocol is provided below.[7][8]

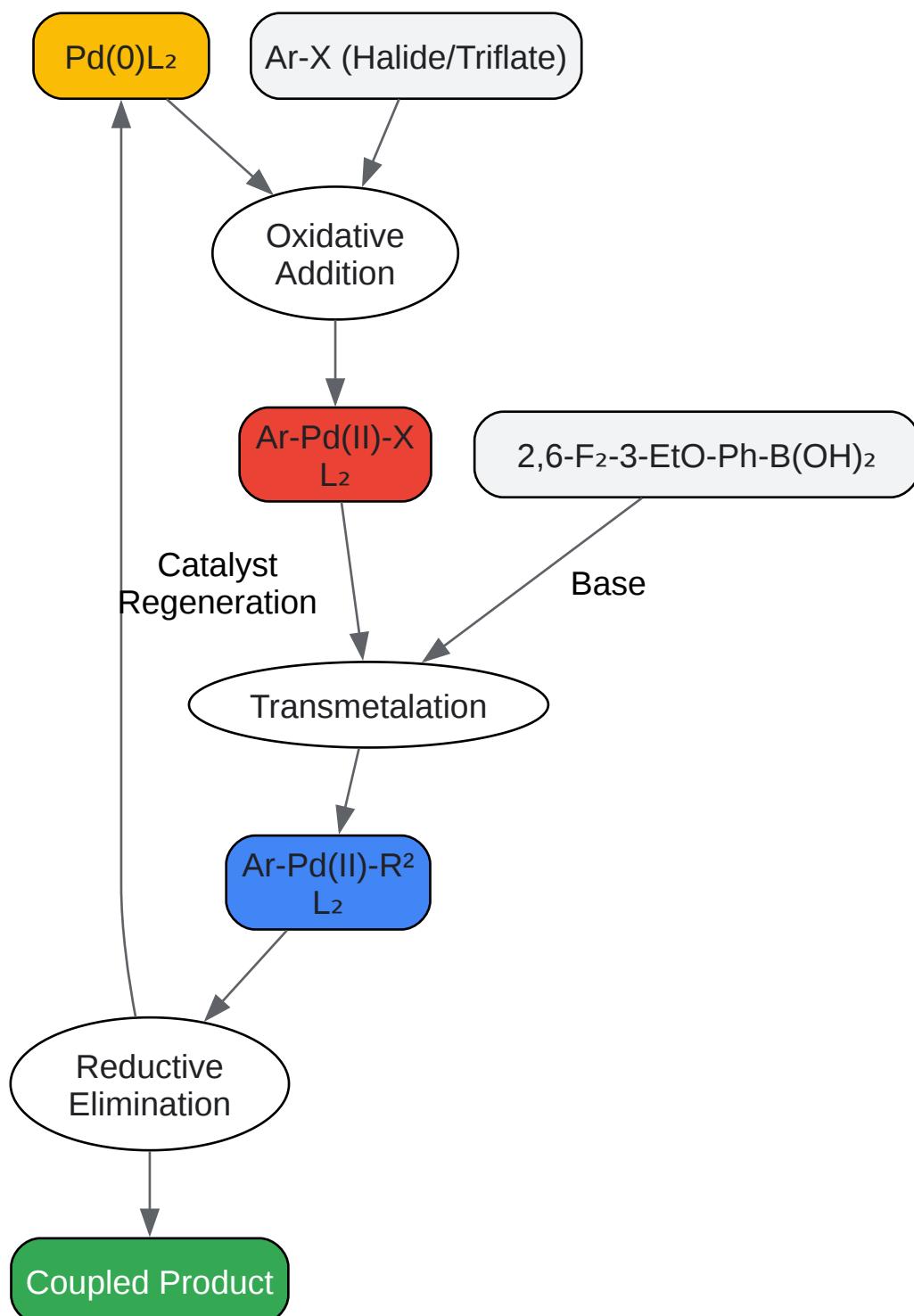
Materials:

- 1,3-Difluoro-2-ethoxybenzene
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (solution in hexanes)
- Triisopropyl borate
- Hydrochloric acid (aqueous solution)
- Ethyl acetate
- Brine (saturated aqueous sodium chloride)
- Anhydrous magnesium sulfate

Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-difluoro-2-ethoxybenzene in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
- Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete lithiation.
- Add triisopropyl borate dropwise to the reaction mixture, again keeping the temperature below -70 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Cool the mixture in an ice bath and quench the reaction by the slow addition of aqueous hydrochloric acid until the solution is acidic (pH ~1-2).
- Transfer the mixture to a separatory funnel and extract with ethyl acetate.
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude solid by recrystallization or column chromatography to obtain pure **2,6-Difluoro-3-ethoxyphenylboronic acid**.

Physicochemical Properties


A summary of the key physicochemical properties of **2,6-Difluoro-3-ethoxyphenylboronic acid** is presented in the table below.

Property	Value
CAS Number	849062-00-6[9]
Molecular Formula	C ₈ H ₉ BF ₂ O ₃
Molecular Weight	201.96 g/mol
Appearance	Typically a white to off-white solid
Solubility	Soluble in many organic solvents (e.g., THF, methanol, DMSO)

The Role in Suzuki-Miyaura Cross-Coupling

The primary application of **2,6-Difluoro-3-ethoxyphenylboronic acid** is as a coupling partner in Suzuki-Miyaura reactions.[10] This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the boronic acid-bearing carbon and a carbon atom of an organic halide or triflate.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism:

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The presence of the ortho-fluorine atoms can influence the reactivity of the boronic acid in the transmetalation step, a key part of the catalytic cycle. These electron-withdrawing groups can affect the electron density of the aromatic ring and the boron atom, potentially impacting reaction rates and yields. Researchers often need to screen different palladium catalysts, ligands, and bases to optimize the coupling of such sterically hindered and electronically modified boronic acids.[\[10\]](#)

Applications in Drug Discovery and Materials Science

The 2,6-difluoro-3-ethoxyphenyl moiety is a valuable pharmacophore in drug discovery. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, and they can also modulate the pKa of nearby functional groups, which can improve binding affinity to biological targets. The ethoxy group provides a point of structural diversity and can influence the lipophilicity and solubility of the final compound.

While specific examples of marketed drugs containing this exact fragment are not readily identifiable, its structural motifs are highly relevant to the synthesis of inhibitors for various enzymes and receptors. It serves as a key intermediate for creating libraries of complex molecules for high-throughput screening in drug discovery programs.[\[4\]](#)

In materials science, this boronic acid can be used to synthesize novel organic materials with tailored electronic and photophysical properties. The resulting biaryl structures can be incorporated into polymers for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced electronic applications.

Conclusion

2,6-Difluoro-3-ethoxyphenylboronic acid represents a sophisticated and highly valuable building block in modern organic chemistry. While its history is not marked by a single, celebrated discovery, its synthesis is a testament to the power and precision of directed ortho-metallation. Its utility in the Suzuki-Miyaura cross-coupling reaction provides chemists with a reliable tool for constructing complex, fluorinated biaryl structures, paving the way for innovations in medicinal chemistry and materials science. As the demand for precisely functionalized molecules continues to grow, the importance of reagents like **2,6-Difluoro-3-ethoxyphenylboronic acid** will undoubtedly increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CA2103303A1 - Process for preparing 1,3-difluorobenzene - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. baranlab.org [baranlab.org]
- 7. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 8. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 9. scbt.com [scbt.com]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [discovery and history of 2,6-Difluoro-3-ethoxyphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1591261#discovery-and-history-of-2-6-difluoro-3-ethoxyphenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com